2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Medicinal chemistry Amide bond geometry Hydrogen-bond donor count

CAS 1797140-30-7 is a uniquely differentiated, non-annulated thiophenylamide building block for FABP4/5 inhibitor research. Its tertiary amide architecture eliminates the N–H hydrogen-bond donor present in secondary amide regioisomers (e.g., CAS 1203302-59-3), enabling distinct conformational and target-binding profiles. With zero H-bond donors, this scaffold may offer advantages in cellular permeability and isoform selectivity. Procure alongside the 2-fluoro-only (CAS 1203069-25-3) and 3-methoxy (CAS 1797140-22-7) analogs to systematically dissect halogen-mediated SAR. Class-level FABP4/5 inhibitory range: 143–760 nM (US9353102).

Molecular Formula C17H17ClFNO2S
Molecular Weight 353.84
CAS No. 1797140-30-7
Cat. No. B2935956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
CAS1797140-30-7
Molecular FormulaC17H17ClFNO2S
Molecular Weight353.84
Structural Identifiers
SMILESC1COCCC1N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H17ClFNO2S/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-10-23-13)12-6-8-22-9-7-12/h1-5,10,12H,6-9,11H2
InChIKeyBTFGTHHCILKJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide (CAS 1797140-30-7): Procurement-Grade Structural Differentiation Guide


2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide (CAS 1797140-30-7) is a synthetic tertiary benzamide featuring a 2-chloro-6-fluorobenzamide core substituted at the amide nitrogen with both an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group and a thiophen-2-ylmethyl group [1]. With molecular formula C17H17ClFNO2S and a molecular weight of 353.84 g/mol, this compound belongs to the non-annulated thiophenylamide class that has been disclosed in patent literature as inhibitors of fatty-acid binding proteins FABP4 and/or FABP5 [2]. Its defining structural feature is the disubstituted (tertiary) amide architecture, which distinguishes it from the more common monosubstituted (secondary) amide regioisomers in this chemical space. Notably, peer-reviewed biological activity data for this specific compound are absent from major public repositories including ChEMBL, BindingDB, and PubMed, and the compound is currently available only through research chemical suppliers.

Why 2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide Cannot Be Replaced by In-Class Benzamide Analogs


The disubstituted (tertiary) amide architecture of CAS 1797140-30-7 creates a fundamentally different conformational and hydrogen-bonding profile compared to its monosubstituted (secondary) amide regioisomer CAS 1203302-59-3 [1]. In a tertiary amide, the absence of an N–H hydrogen-bond donor eliminates a key molecular recognition feature present in secondary amides, while the tetrahedral geometry at nitrogen alters both the spatial orientation of the oxan-4-yl and thiophen-2-ylmethyl substituents and the rotational barrier around the amide C–N bond [2]. This has direct consequences for target binding: structure-activity relationship studies in the FABP4/5 inhibitor patent literature demonstrate that modifications to the amide substitution pattern in non-annulated thiophenylamides can shift inhibitory potency from nanomolar to micromolar ranges [3]. Furthermore, the 2-chloro-6-fluoro halogenation pattern contributes distinct electronic and steric properties compared to analogs bearing only a single halogen (e.g., 2-fluoro analog CAS 1203069-25-3) or a methoxy substituent (e.g., 3-methoxy analog CAS 1797140-22-7), each of which presents a different dipole moment, lipophilicity profile, and potential for halogen-bonding interactions [4]. Generic substitution within this structural class therefore risks acquiring a compound with measurably different physicochemical behavior and, based on class-level SAR evidence, potentially divergent biological activity profiles.

Product-Specific Quantitative Evidence Guide: 2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide vs. Structural Analogs


Amide Substitution Architecture: Tertiary vs. Secondary Amide Conformational Distinction

CAS 1797140-30-7 is a tertiary (disubstituted) amide bearing both oxan-4-yl and thiophen-2-ylmethyl groups on the amide nitrogen. The closest regioisomeric comparator, CAS 1203302-59-3, is a secondary (monosubstituted) amide in which the thiophene is attached at the 4-position of the oxane ring and the amide nitrogen carries only a single methylene-linked substituent [1]. This structural difference produces a quantifiable distinction in hydrogen-bond donor count: the target compound has zero H-bond donors, whereas the secondary amide comparator has one H-bond donor (the N–H proton) [2]. In biological systems, the presence or absence of a single H-bond donor can determine whether a compound acts as a hydrogen-bond donor to backbone carbonyls in a protein binding pocket, potentially altering target engagement [3]. Additionally, the tertiary amide architecture introduces a higher rotational barrier around the C–N amide bond compared to secondary amides, restricting conformational sampling and potentially pre-organizing the molecule into a binding-competent conformation [3].

Medicinal chemistry Amide bond geometry Hydrogen-bond donor count

Halogen Substitution Pattern: 2-Chloro-6-fluoro vs. 2-Fluoro-Only and 3-Methoxy Benzamide Cores

The 2-chloro-6-fluoro substitution pattern on the benzamide ring of CAS 1797140-30-7 provides a distinct electronic and steric profile compared to the 2-fluoro-only analog (CAS 1203069-25-3) and the 3-methoxy analog (CAS 1797140-22-7) [1]. The presence of the chlorine atom at the 2-position ortho to the carbonyl introduces steric bulk that can influence the dihedral angle between the benzamide carbonyl and the aromatic ring, potentially affecting conjugation and the geometry of the amide bond [2]. In the FABP4/5 inhibitor patent literature (US9353102), halogen substitution on the benzamide ring is a key variable in SAR optimization, with chlorine-containing analogs showing differentiated potency profiles from fluorine-only or methoxy-substituted congeners [2]. For the specific target compound, no quantitative potency data are available in public repositories; however, the 2-chloro-6-fluoro pattern generates a molecular weight of 353.84 g/mol and a molecular formula of C17H17ClFNO2S, compared to 319.4 g/mol (C17H18FNO2S) for the 2-fluoro-only analog and 331.43 g/mol (C18H21NO3S) for the 3-methoxy analog [1][3].

Halogen bonding Lipophilicity modulation Metabolic stability

Class-Level FABP4/5 Inhibitory Potential: Evidence from Non-Annulated Thiophenylamide Patent Series

Although no direct biological assay data exist for CAS 1797140-30-7 in public repositories, the compound belongs to the non-annulated thiophenylamide class disclosed in US Patent US9353102 as inhibitors of fatty-acid binding proteins FABP4 and/or FABP5 [1]. Within this patent series, structurally related thiophenylamide benzamides demonstrate FABP5 inhibitory activity with IC50 values ranging from 143 nM to 760 nM in a fluorescence-based assay using recombinant human FABP5 protein [2]. The patent explicitly claims compounds wherein the amide nitrogen substitution pattern, the thiophene attachment point, and the benzamide halogenation pattern—all structural variables that differentiate CAS 1797140-30-7 from its analogs—are critical determinants of potency and selectivity between FABP4 and FABP5 isoforms [1]. The target compound's unique combination of a tertiary amide architecture with 2-chloro-6-fluoro benzamide substitution has not been exemplified in the patent, representing a structurally distinct chemotype within this pharmacologically validated scaffold class [1]. Given that FABP4/5 are validated targets for type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis, and certain cancers [1], this compound occupies a chemically differentiated position for exploratory SAR studies.

FABP4 inhibitor FABP5 inhibitor Metabolic disease Cancer

Rotatable Bond Count and Molecular Flexibility: Tertiary Amide vs. Secondary Amide Scaffold Comparison

The tertiary amide architecture of CAS 1797140-30-7 influences the count of rotatable bonds and overall molecular flexibility relative to its secondary amide comparator. Based on the SMILES structure C1COCCC1N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F, the target compound contains four rotatable bonds: the C–N bond between the benzamide carbonyl and the amide nitrogen, the N–CH2 bond to the thiophene ring, the N–C bond to the oxane ring, and the bond connecting the thiophene ring to the methylene linker [1]. The secondary amide comparator CAS 1203302-59-3, by contrast, also has four rotatable bonds but differs in the spatial arrangement: the thiophene is anchored at the oxane 4-position rather than on the amide nitrogen, resulting in a different distribution of conformational自由度 between the heterocyclic moieties [1][2]. In the context of FABP4/5 inhibitor SAR disclosed in US9353102, the spatial relationship between the thiophene and the benzamide is a key determinant of binding pocket complementarity, with even single-atom shifts in linker attachment producing order-of-magnitude changes in inhibitory potency [3].

Conformational flexibility Rotatable bonds Ligand efficiency

Procurement-Driven Application Scenarios for 2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide (CAS 1797140-30-7)


FABP4/5 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

CAS 1797140-30-7 is structurally positioned for use as a differentiated building block in FABP4/5 inhibitor SAR campaigns. Its tertiary amide architecture with zero H-bond donors distinguishes it from the secondary amide chemotypes exemplified in US9353102, which dominate the patent landscape [1]. Researchers exploring novel IP space around non-annulated thiophenylamide FABP4/5 inhibitors can procure this compound to probe the effect of eliminating the amide N–H on target potency and isoform selectivity between FABP4 and FABP5. The class-level inhibitory range of 143–760 nM established for structurally related compounds in this patent series provides a benchmark against which to measure this chemotype's activity [2].

Conformational Analysis and Computational Chemistry Studies of Tertiary Benzamide Rotational Isomers

The disubstituted amide bond in CAS 1797140-30-7 exhibits restricted rotation due to partial double-bond character, making it an informative substrate for studying atropisomerism and conformational pre-organization in benzamide-based ligands [1]. Procurement of this compound, along with its secondary amide regioisomer CAS 1203302-59-3, enables direct comparative NMR or computational studies of amide bond geometry, rotational barriers, and the impact of N-substitution pattern on solution-phase conformation. Such studies are relevant for understanding the conformational determinants of target binding in the broader non-annulated thiophenylamide class disclosed in US9353102 [1].

Halogen-Bonding and Electronic Effect Profiling in Benzamide SAR

The 2-chloro-6-fluoro benzamide substitution in CAS 1797140-30-7 provides a distinct electronic environment for studying halogen-mediated interactions in biological systems. When procured alongside the 2-fluoro-only analog (CAS 1203069-25-3) and the 3-methoxy analog (CAS 1797140-22-7), researchers can systematically evaluate the contribution of the ortho-chloro substituent to binding affinity, lipophilicity-driven membrane partitioning, and metabolic stability [3]. This comparative procurement strategy supports rigorous SAR dissection where halogen substitution is a key optimization parameter, as demonstrated in the FABP4/5 inhibitor patent literature [1].

Chemical Biology Probe Development Targeting Lipid-Chaperone Proteins

Given the class-level evidence that non-annulated thiophenylamides inhibit FABP4 and FABP5—intracellular lipid-chaperone proteins implicated in metabolic syndrome, atherosclerosis, and tumor progression—CAS 1797140-30-7 represents a structurally novel entry point for developing chemical biology probes [1]. Its tertiary amide scaffold offers a differentiated IP position from the majority of exemplified compounds in US9353102, and the absence of an N–H donor may confer advantages in cellular permeability or off-target selectivity profiles that can only be empirically determined through procurement and testing against the FABP isoform panel [1][2].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.